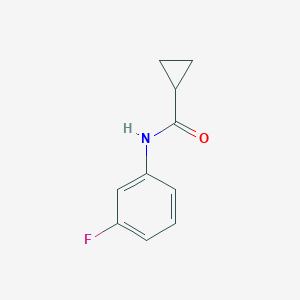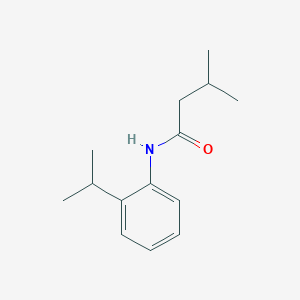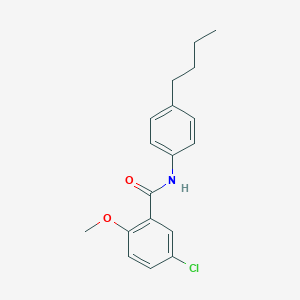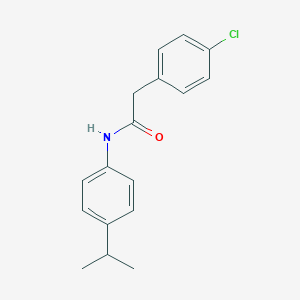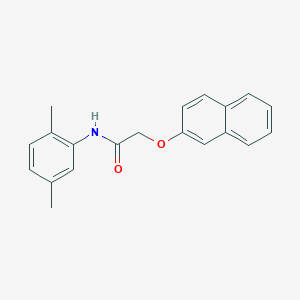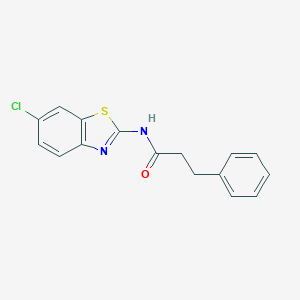
N-(2,6-dichlorophenyl)-2-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dichlorophenyl)-2-phenylbutanamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions. This drug has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are proteins that play a key role in the inflammatory response. It has also been shown to reduce the activity of nuclear factor kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation. In addition, diclofenac has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
实验室实验的优点和局限性
Diclofenac has a number of advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-established mechanism of action, which makes it a useful tool for studying the inflammatory response. However, diclofenac also has some limitations. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. In addition, its use in animal studies can be limited by its toxicity and potential for side effects.
未来方向
There are a number of future directions for research on diclofenac. One area of interest is the development of new formulations of diclofenac that can improve its efficacy and reduce its potential for side effects. Another area of interest is the investigation of diclofenac's potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, there is a need for further research on diclofenac's mechanism of action and its effects on the inflammatory response.
合成方法
Diclofenac can be synthesized by the reaction of 2,6-dichloroaniline with phenylacetic acid in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain diclofenac as a white crystalline powder. This synthesis method has been widely used for the production of diclofenac on an industrial scale.
科学研究应用
Diclofenac has been extensively studied for its therapeutic potential in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. It has also been studied for its analgesic and antipyretic effects. In addition, diclofenac has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C16H15Cl2NO |
|---|---|
分子量 |
308.2 g/mol |
IUPAC 名称 |
N-(2,6-dichlorophenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-12(11-7-4-3-5-8-11)16(20)19-15-13(17)9-6-10-14(15)18/h3-10,12H,2H2,1H3,(H,19,20) |
InChI 键 |
MVJRMUKPAJVISZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
规范 SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



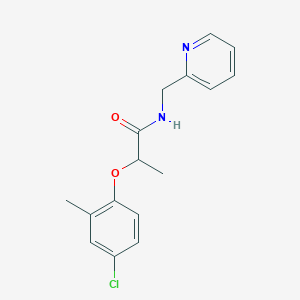

![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)

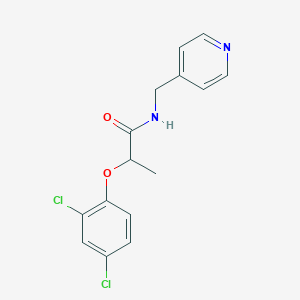
![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
